AChE Inhibition Potency: 3,6-Dimethoxy-9H-xanthen-9-one vs. Clinical Standard Galantamine
3,6-Dimethoxy-9H-xanthen-9-one demonstrates potent inhibition of electric eel acetylcholinesterase (AChE) with an IC50 of 89 nM, as determined by the Ellman assay [1]. This is a quantifiably higher potency compared to the clinically used AChE inhibitor galantamine, which exhibits an IC50 of 211.8 µM in a comparable assay [2]. This represents an approximately 2,380-fold increase in potency for the target compound.
| Evidence Dimension | AChE Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 89 nM |
| Comparator Or Baseline | Galantamine (211.8 µM) |
| Quantified Difference | ~2,380-fold more potent |
| Conditions | Electric eel AChE, Ellman assay (target compound); comparable in vitro assay (galantamine) |
Why This Matters
This high in vitro potency makes 3,6-dimethoxy-9H-xanthen-9-one a compelling starting point for developing more effective AChE inhibitors, which is a primary therapeutic strategy for Alzheimer's disease.
- [1] BindingDB. (n.d.). BDBM50111769 CHEMBL3605354: Acetylcholinesterase (Electric eel) IC50 Data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50111769 View Source
- [2] da Costa, J. S., et al. (2014). Xanthenedione derivatives, new promising antioxidant and acetylcholinesterase inhibitor agents. European Journal of Medicinal Chemistry, 82, 1-9. View Source
